molecular formula C10H16Cl2N2O2 B2548740 2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid dihydrochloride CAS No. 2225146-00-7

2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid dihydrochloride

Cat. No.: B2548740
CAS No.: 2225146-00-7
M. Wt: 267.15
InChI Key: ZVLFJGMSBOEHAA-UHFFFAOYSA-N
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Description

2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid dihydrochloride is a synthetic amino acid derivative characterized by a phenyl ring substituted with an aminomethyl group at the ortho position. This compound is structurally related to natural amino acids but modified to enhance specific physicochemical or pharmacological properties. Its dihydrochloride salt form improves solubility in aqueous media, making it suitable for applications in pharmaceutical research, particularly in drug discovery and enzyme inhibition studies.

Properties

IUPAC Name

2-amino-3-[2-(aminomethyl)phenyl]propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.2ClH/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14;;/h1-4,9H,5-6,11-12H2,(H,13,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLFJGMSBOEHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid dihydrochloride typically involves organic synthesis techniques. One common method includes the reaction of 2-(aminomethyl)benzaldehyde with glycine in the presence of hydrochloric acid to form the desired product . The reaction conditions often involve refluxing the mixture in a suitable solvent such as methanol or ethanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid dihydrochloride can be achieved through various methods, including:

  • Chemical Synthesis : Utilizing specific reagents and conditions to facilitate the formation of the compound.
  • Optimized Reaction Conditions : Employing continuous flow reactors and advanced purification techniques to enhance yield and purity.

Biological Activities

Research indicates that this compound interacts with several biological targets, leading to a range of physiological effects.

Enzyme Interaction

The compound has been shown to interact with enzymes such as carboxypeptidase B, which plays a crucial role in protein digestion and absorption. This interaction may influence metabolic pathways related to amino acid metabolism and neurotransmitter synthesis.

Antimicrobial Properties

Preliminary studies have demonstrated significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are summarized in Table 1:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These findings suggest that the compound has broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.

Antifungal Activity

In addition to its antibacterial properties, the compound exhibits antifungal activity against strains like Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, demonstrating its ability to scavenge free radicals effectively, indicating potential applications in oxidative stress-related diseases.

Neurodegenerative Diseases

Studies have indicated that derivatives of this compound may inhibit cholinesterases, particularly acetylcholinesterase (AChE), suggesting potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's disease.

Cancer Research

Research into anticancer properties has shown that related compounds derived from this structure exhibit cytotoxicity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, highlighting its potential for developing new anticancer agents.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental settings:

  • A study investigating the interaction with carboxypeptidase B revealed insights into its role in protein metabolism.
  • Clinical trials exploring its effects on bacterial infections demonstrated promising results in reducing microbial load.
  • Research into its antioxidant properties provided evidence for its protective effects against oxidative damage.

Mechanism of Action

The mechanism of action of 2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Fluorinated Phenyl Derivatives

Examples :

  • (R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride (CAS 1956437-40-3)
  • (R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride (CAS 1951425-23-2)

Key Differences :

  • Biological Activity: Fluorinated analogs are often used in CNS drug candidates due to enhanced blood-brain barrier penetration, whereas the aminomethyl group may favor interactions with charged residues in enzymes or receptors .

Sulfur-Containing Analogs

Example :

  • 2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride (CAS 1251924-17-0)

Key Differences :

  • Reactivity : Sulfur atoms can participate in redox reactions or coordinate metals, which is absent in the target compound .

Pyridinyl-Substituted Amino Acids

Examples :

  • (R)-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride (CAS 74104-85-1)
  • (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride (CAS 178933-04-5)

Key Differences :

  • Aromatic Heterocycles : Pyridine rings introduce nitrogen atoms capable of hydrogen bonding and π-π stacking, which may enhance binding to biological targets like kinases or GPCRs compared to the purely phenyl-based structure of the target compound .

Imidazole-Containing Derivatives

Example :

  • (S)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride (CAS 1007-42-7)

Key Differences :

  • Metal Coordination : The imidazole ring can chelate metal ions (e.g., Zn²⁺ or Fe³⁺), a property absent in the target compound. This feature is critical in metalloenzyme inhibitors .
  • Hydrogen Bonding : Imidazole’s dual protonation states enable versatile interactions in enzymatic active sites .

Additional Amino-Substituted Analogs

Examples :

  • (S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride (CAS 90271-39-9, similarity score 0.96)
  • (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride (CAS 240429-07-6)

Key Differences :

  • Ester vs. Acid : Methyl ester derivatives (e.g., CAS 240429-07-6) act as prodrugs, requiring hydrolysis to the free acid for activity, whereas the target compound is already in the active carboxylic acid form .

Trifluoroethyl-Modified Derivatives

Example :

  • 2-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid hydrochloride (CAS N/A)

Key Differences :

  • Electron-Withdrawing Effects: The trifluoroethyl group significantly lowers pKa values, increasing acidity compared to the aminomethyl-substituted compound .
  • Metabolic Stability : Fluorinated alkyl chains resist oxidative metabolism, extending half-life in vivo .

Biological Activity

2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid dihydrochloride is a compound of significant interest due to its potential biological activities, particularly in the context of neurotransmitter synthesis and metabolic processes. This article provides a detailed examination of the biological activity of this compound, including its interactions with enzymes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N2O22HClC_{10}H_{14}N_2O_2\cdot 2HCl. Its structure features a propanoic acid backbone with an amino group and a phenyl ring substituted with an aminomethyl group, which contributes to its unique biochemical properties.

Research indicates that this compound interacts with various enzymes, notably carboxypeptidase B , which plays a crucial role in protein digestion and absorption. This interaction suggests that the compound may influence metabolic pathways related to amino acid metabolism and neurotransmitter synthesis.

Key Biological Targets

  • Carboxypeptidase B : Involved in the hydrolysis of peptide bonds, affecting protein metabolism.
  • Neurotransmitter Synthesis : Potential precursor for neurotransmitters, indicating neuroprotective effects.

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
Enzyme InteractionModulates activity of carboxypeptidase B, influencing protein digestion.
Neurotransmitter PrecursorMay serve as a precursor for neurotransmitters, impacting neurological functions.
Metabolic PathwaysAffects metabolic processes related to amino acids and proteins.

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that compounds similar to this compound exhibit neuroprotective properties by enhancing the synthesis of neurotransmitters in neuronal cultures. This suggests potential applications in neurodegenerative diseases.
  • Anticancer Potential : Although primarily focused on other derivatives, research has indicated that compounds with similar structures exhibit varying degrees of cytotoxicity against cancer cell lines, highlighting the need for further investigation into the anticancer potential of this compound .
  • Metabolic Impact : Studies have shown that this compound can influence metabolic pathways by interacting with key enzymes involved in amino acid metabolism, which may have implications for conditions such as obesity and diabetes.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Conventional Organic Synthesis : Utilizing standard chemical reactions to form the desired compound.
  • Ultrasound-Assisted Synthesis : Enhancing reaction rates and yields through ultrasound technology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid dihydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically begins with chiral amino acids (e.g., L-serine or L-alanine) to establish the stereochemistry. The aminomethylphenyl group is introduced via nucleophilic substitution or coupling reactions, followed by dihydrochloride salt formation to enhance solubility and stability. Key parameters for optimization include:

  • Temperature control : Maintain 0–5°C during amide bond formation to minimize side reactions.
  • pH adjustment : Use HCl gas or concentrated hydrochloric acid for salt formation, ensuring a final pH of 2–2.
  • Purification : Employ recrystallization in ethanol/water mixtures or reverse-phase HPLC for high-purity isolation .

Q. What characterization techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify the backbone structure and substituent positions (e.g., aminomethylphenyl group).
  • Mass spectrometry (ESI-TOF) : Confirm molecular weight and chloride counterion presence.
  • X-ray crystallography : Resolve stereochemistry if chiral centers are present (requires single crystals grown via slow evaporation in polar solvents) .

Q. How do solubility and stability properties influence experimental design?

  • Methodological Answer : The dihydrochloride form improves aqueous solubility but is hygroscopic. Recommendations:

  • Storage : Keep under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis.
  • Buffer compatibility : Use low-ionic-strength buffers (e.g., 10 mM phosphate, pH 4–6) to avoid precipitation.
  • In situ stability assays : Monitor degradation via HPLC at 254 nm over 24–72 hours under experimental conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms for aminomethylphenyl group introduction?

  • Methodological Answer : Discrepancies in mechanisms (e.g., SN2 vs. radical pathways) can arise from solvent polarity or catalyst choice. To address this:

  • Isotopic labeling : Use 15N^{15}N-aniline to track nitrogen incorporation via 15N^{15}N-NMR.
  • Kinetic studies : Compare activation energies under varying conditions (e.g., DMF vs. THF) using Arrhenius plots.
  • Computational modeling : Perform DFT calculations (Gaussian or ORCA) to identify transition-state intermediates .

Q. What strategies enable comparative analysis of this compound with structurally similar amino acid derivatives (e.g., 2-Amino-3-(4-hydroxyphenyl)propanoic acid)?

  • Methodological Answer :

  • Functional group profiling : Use Hammett constants to quantify electronic effects of substituents (e.g., aminomethyl vs. hydroxyl groups).
  • Biological assays : Compare binding affinities to target enzymes (e.g., aminotransferases) via surface plasmon resonance (SPR).
  • Thermodynamic stability : Measure melting points and ΔHvaporization\Delta H_{\text{vaporization}} using differential scanning calorimetry (DSC) .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., NMDA receptors).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers.
  • QSAR models : Corrogate substituent effects (e.g., aminomethyl position) with bioactivity data from PubChem .

Q. What advanced techniques address synthetic impurities or diastereomer formation during scale-up?

  • Methodological Answer :

  • Chiral chromatography : Use Daicel Chiralpak columns with hexane/isopropanol gradients for enantiomer resolution.
  • Process analytical technology (PAT) : Implement inline FTIR to monitor intermediate purity in real time.
  • DoE optimization : Apply Taguchi methods to identify critical factors (e.g., catalyst loading, stirring rate) .

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